molecular formula C23H17Cl2KN4O7S2 B12781883 Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt CAS No. 74082-25-0

Benzenesulfonic acid, 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt

Cat. No.: B12781883
CAS No.: 74082-25-0
M. Wt: 635.5 g/mol
InChI Key: QRGWETCCRJYPCA-UHFFFAOYSA-M
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Description

This compound is a potassium salt of a benzenesulfonic acid derivative with a complex substituent pattern. Its structure includes:

  • 2,5-Dichloro groups on the benzene ring, enhancing electronic effects and stability.
  • A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl moiety linked via an azo group (–N=N–) to the benzene core.
  • A 4-(((4-methylphenyl)sulfonyl)oxy)phenyl group attached to the pyrazole ring, introducing a tosyloxy (sulfonate ester) functionality.

The potassium counterion improves solubility in polar solvents, making it suitable for applications in dyes, pigments, or specialized chemical synthesis.

Properties

CAS No.

74082-25-0

Molecular Formula

C23H17Cl2KN4O7S2

Molecular Weight

635.5 g/mol

IUPAC Name

potassium;2,5-dichloro-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C23H18Cl2N4O7S2.K/c1-13-3-9-17(10-4-13)38(34,35)36-16-7-5-15(6-8-16)26-27-22-14(2)28-29(23(22)30)20-11-19(25)21(12-18(20)24)37(31,32)33;/h3-12,22H,1-2H3,(H,31,32,33);/q;+1/p-1

InChI Key

QRGWETCCRJYPCA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[K+]

Origin of Product

United States

Biological Activity

Benzenesulfonic acid derivatives, particularly the compound 2,5-dichloro-4-(4,5-dihydro-3-methyl-4-((4-(((4-methylphenyl)sulfonyl)oxy)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, potassium salt (CAS Number: 6359-98-4), have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, including its effects on various biological systems and its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C23H17Cl2N4O7S2K\text{C}_{23}\text{H}_{17}\text{Cl}_2\text{N}_4\text{O}_7\text{S}_2\cdot \text{K}

Key Characteristics

  • Molecular Weight : 619.43 g/mol
  • Molecular Formula : C23H17Cl2N4O7S2
  • Solubility : Soluble in water due to its sulfonic acid group.

Antimicrobial Properties

Research indicates that benzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Cardiovascular Effects

One notable study investigated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that specific derivatives could significantly decrease perfusion pressure, indicating potential as cardiovascular agents. The study highlighted that compounds like 2,5-dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide showed marked reductions in coronary resistance compared to controls .

Mechanistic Insights

The biological activity of this compound may be attributed to several mechanisms:

  • Calcium Channel Modulation : The compound has been suggested to interact with calcium channels, potentially leading to vasodilation and reduced myocardial oxygen demand.
  • Enzyme Inhibition : Some derivatives may inhibit enzymes involved in inflammatory pathways, contributing to their therapeutic effects in cardiovascular diseases .

Study on Perfusion Pressure

In a controlled experiment, different concentrations of benzenesulfonamide derivatives were administered to isolated rat hearts. The findings are summarized in Table 1:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001No significant change
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001Significant decrease
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001Moderate decrease
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001Marked decrease
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001Minimal change

This study concluded that specific modifications in the chemical structure of benzenesulfonamides could enhance their pharmacological properties .

Scientific Research Applications

Dyes and Pigments

Benzenesulfonic acid derivatives are commonly used in the production of dyes and pigments due to their vibrant colors and stability. Specifically, the compound is utilized in:

  • Textile Dyes : It serves as a colorant for various fabrics owing to its excellent lightfastness and resistance to washing.
  • Food Coloring Agents : Certain derivatives are approved for use in food products, providing safe coloring options.

Pharmaceuticals

The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Notable applications include:

  • Antimicrobial Agents : Compounds derived from benzenesulfonic acid exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Drugs : Research indicates potential use in formulating anti-inflammatory medications due to its ability to inhibit specific biological pathways.

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid derivatives are employed as reagents in various assays:

  • Chromatography : They are used as stationary phases or derivatizing agents to enhance separation efficiency in chromatographic techniques.
  • Spectrophotometry : The compound can be utilized in spectrophotometric analysis for quantifying other substances based on colorimetric reactions.

Case Study 1: Development of Textile Dyes

A study published in the Journal of Applied Polymer Science explored the efficacy of benzenesulfonic acid derivatives in dyeing cotton fabrics. The results indicated that these dyes provided superior color strength and wash fastness compared to traditional dyes, highlighting their industrial relevance .

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that certain derivatives of benzenesulfonic acid exhibited significant antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus. This study suggests potential applications in developing new antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

All analogs share a benzenesulfonic acid backbone with azo-linked pyrazole derivatives. Key variations include substituents, counterions, and additional functional groups. Below is a comparative analysis:

Compound CAS RN Molecular Formula Key Substituents Counterion Applications/Properties Reference
Target Compound Not provided C₂₃H₁₈Cl₂KN₄O₇S₂ (estimated) 2,5-dichloro; tosyloxy phenyl Potassium Likely dye/pigment (structural inference) -
Benzenesulfonic acid, 2,5-dichloro-4-[...]-, disodium salt (C.I. Acid Yellow 17) Not provided C₁₆H₁₀Cl₂N₄Na₂O₇S₂ 2,5-dichloro; 4-sulfophenyl azo Disodium Textile dye (Light Fast Yellow 2G)
Benzenesulfonic acid, 4-chloro-2-[...]-, ammonium salt (C.I. Pigment Yellow 191:1) 154946-66-4 C₁₇H₁₆ClN₅O₈S₂ 4-chloro; 3-sulfophenyl azo Diammonium High-stability pigment (Cromophtal Yellow HRP)
Benzenesulfonic acid, 3-[[...]azo]-4-hydroxy-5-nitro- 23969-24-6 C₁₆H₁₂ClN₅O₇S 3-chlorophenyl; nitro; hydroxy None specified Specialty dye with polar groups
4-[...]benzenesulfonamide derivatives Not provided C₂₃H₂₀N₄O₈S₂ Hydroxy; sulfophenyl; propenylidene None specified Carbon anhydrase inhibition (potential pharmaceuticals)

Key Differences

Substituent Effects :

  • The tosyloxy group in the target compound introduces steric bulk and hydrolytic sensitivity compared to simpler sulfonate or sulfonic acid groups in analogs .
  • Chlorine vs. Sulfonate : The 2,5-dichloro substitution (target) enhances electron-withdrawing effects, whereas sulfonate groups (e.g., Acid Yellow 17) improve water solubility .

Counterion Impact :

  • Potassium salts generally exhibit higher solubility in water than sodium or ammonium salts due to ion size and hydration energy. This affects formulation in dyeing processes .

Biological Activity :

  • Pyrazole-containing benzenesulfonamides (e.g., ) show carbonic anhydrase inhibitory activity , but the target compound’s tosyloxy group may reduce bioavailability compared to sulfonamide analogs .

Instead, it could serve in solvent-based coatings or specialty polymers .

Research Findings and Data

  • Synthesis Complexity : The target compound’s tosyloxy group requires multi-step synthesis, including sulfonation and esterification, increasing production costs compared to simpler sulfonate analogs .
  • Stability Studies : Pyrazole-azo derivatives with electron-withdrawing groups (e.g., –Cl, –SO₃⁻) exhibit UV resistance , critical for outdoor applications. However, the tosyloxy group may reduce photostability .
  • Thermal Properties : Potassium salts of sulfonic acids typically decompose above 300°C, making them suitable for high-temperature processing in plastics or ceramics .

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